3,5-Dibromo-2-fluorobenzaldehyde
Overview
Description
3,5-Dibromo-2-fluorobenzaldehyde is a chemical compound with the CAS Number: 477535-40-3 . It has a molecular weight of 281.91 and its IUPAC name is 3,5-dibromo-2-fluorobenzaldehyde . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-2-fluorobenzaldehyde is represented by the InChI code: 1S/C7H3Br2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H . The exact mass of the molecule is 279.853455 .Physical And Chemical Properties Analysis
3,5-Dibromo-2-fluorobenzaldehyde has a density of 2.0±0.1 g/cm3 . Its boiling point is 280.1±35.0 °C at 760 mmHg . The compound is a white to yellow solid at room temperature .Scientific Research Applications
Synthesis of Bioactive Compounds
Fluorinated benzaldehydes serve as precursors in the synthesis of bioactive molecules. For instance, the synthesis of fluoronorepinephrines demonstrates the utility of fluorinated aldehydes in creating compounds with distinct biological activities. These analogues exhibit varying adrenergic agonist properties, underscoring the impact of fluorine substituents on pharmacological profiles (Kirk et al., 1979).
Development of Fluorescent Probes
Research into solvatochromic fluorophores, including those based on benzaldehyde derivatives, highlights the role of such compounds in designing fluorescence-based sensors. These fluorophores exhibit unique properties such as high quantum yields and large Stokes shifts, making them suitable for studying biological events (Okada, Sugai, & Chiba, 2016).
Catalysis and Organic Transformations
Dibromo-substituted benzaldehydes are key intermediates in organic transformations. For example, the synthesis of 2,5-Dibromobenzaldehyde and its subsequent reaction showcase its utility in Grignard reactions, leading to the formation of various organic compounds (Shimura, Kawai, & Minegishi, 1993).
Materials Science
The incorporation of fluorinated benzaldehydes into polymeric materials has been explored for enhancing properties such as CO2 adsorption. Research demonstrates that fluorinated microporous polyaminals exhibit increased surface areas and selective adsorption capabilities, relevant for environmental and energy applications (Li, Zhang, & Wang, 2016).
Analytical Chemistry
Fluorinated benzaldehydes have also been employed in developing chemosensors for detecting metal ions. Studies show that derivatives of salicylaldehyde can act as selective sensors for copper ions, demonstrating the potential of fluorinated benzaldehydes in analytical applications (Gao et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3,5-dibromo-2-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLJTDXCWOCFJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378806 | |
Record name | 3,5-dibromo-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-fluorobenzaldehyde | |
CAS RN |
477535-40-3 | |
Record name | 3,5-dibromo-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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